molecular formula C10H7ClFNO2 B571815 Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate CAS No. 1255098-87-3

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Cat. No.: B571815
CAS No.: 1255098-87-3
M. Wt: 227.619
InChI Key: XIVIFWHIIZITDS-UHFFFAOYSA-N
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Description

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The specific conditions for introducing the chlorine and fluorine substituents can vary, but they often involve halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the halogen atoms.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted indoles.

Scientific Research Applications

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-1H-indole-2-carboxylate
  • Methyl 7-fluoro-1H-indole-2-carboxylate
  • Methyl 5-chloro-7-fluoro-1H-indole-3-carboxylate

Uniqueness

Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the indole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)8-3-5-2-6(11)4-7(12)9(5)13-8/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVIFWHIIZITDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CC(=C2N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695152
Record name Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-87-3
Record name Methyl 5-chloro-7-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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